molecular formula C8H16ClNO2 B13712451 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide

2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide

Cat. No.: B13712451
M. Wt: 193.67 g/mol
InChI Key: OLLYYMGGBKLKPW-COBSHVIPSA-N
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Description

2-Chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is a chloroacetamide derivative characterized by a stereospecific (2S)-configured hydroxy-bearing aliphatic chain. Its molecular structure comprises a chloroacetamide core (Cl-CH₂-C(=O)-N-) linked to a branched 3-methylpentanol moiety. Unlike many chloroacetamide herbicides, this compound lacks aromatic substituents, instead featuring a hydroxyl group on a chiral aliphatic chain.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide

InChI

InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6?,7-/m1/s1

InChI Key

OLLYYMGGBKLKPW-COBSHVIPSA-N

Isomeric SMILES

CCC(C)[C@@H](CO)NC(=O)CCl

Canonical SMILES

CCC(C)C(CO)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol or amine. One common method is the reaction of 2-chloroacetamide with formaldehyde, which results in the formation of the N-hydroxymethyl derivative . This reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a primary amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Scientific Research Applications

2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy-methylpentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences between the target compound and related chloroacetamides:

Compound Name Core Structure Substituents Key Functional Groups
2-Chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide Chloroacetamide (2S)-1-hydroxy-3-methylpentan-2-yl (aliphatic) -Cl, -OH, amide
S-Metolachlor Chloroacetamide 2-ethyl-6-methylphenyl (aromatic) + (2S)-1-methoxypropan-2-yl -Cl, -OCH₃, amide
Alachlor Chloroacetamide 2,6-diethylphenyl (aromatic) + methoxymethyl -Cl, -OCH₃, amide
2-Chloro-N-(2,4-dimethylphenyl)acetamide Chloroacetamide 2,4-dimethylphenyl (aromatic) -Cl, amide, methyl groups
2-Chloro-N-[(1S)-1-phenylethyl]acetamide Chloroacetamide (1S)-1-phenylethyl (aromatic) -Cl, amide, phenyl group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound’s aliphatic hydroxy chain distinguishes it from herbicides like S-metolachlor and alachlor, which rely on aromatic rings for herbicidal activity .
  • Stereochemistry : The (2S) configuration in both the target compound and S-metolachlor highlights the role of chirality in biological interactions, though S-metolachlor’s methoxy group enhances hydrophobicity .
  • Hydroxy Group : The hydroxyl moiety in the target compound may increase polarity and hydrogen-bonding capacity compared to methoxy or methyl groups in analogues .

Metabolic and Toxicological Profiles

Chloroacetamide herbicides are metabolized via pathways involving oxidative dealkylation and aromatic amine formation. For example:

  • Alachlor and S-metolachlor produce carcinogenic intermediates like 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA), which are bioactivated to DNA-reactive quinone imines .
  • However, the hydroxy group could lead to glucuronidation or oxidation, necessitating further study.

Physicochemical Properties

  • Crystal Packing: Aromatic chloroacetamides like 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing their solid-state structures .
  • Solubility : The hydroxy group in the target compound likely enhances water solubility compared to methoxy-bearing analogues (e.g., S-metolachlor), which are more lipophilic .

Biological Activity

2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is a compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. Its structure features a chloro group and an acetamide functional group, with a chiral center at the (2S) configuration. This article explores its biological activity, including antifungal properties, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₄ClN₁O₂
  • Molar Mass : Approximately 177.65 g/mol
  • Structure : Contains both chloro and acetamide functional groups contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antifungal properties , making it a candidate for agricultural applications. Its structural characteristics suggest interactions with biological targets such as enzymes or receptors involved in metabolic pathways.

Potential Applications

  • Antifungal Activity : Preliminary studies have shown that this compound can inhibit the growth of various fungal pathogens, indicating its potential use in agriculture.
  • Enzyme Interactions : The compound may interact with enzymes involved in metabolic processes, which could be explored further through molecular docking studies.

Antifungal Efficacy

A study examining the antifungal properties of various compounds found that this compound demonstrated significant inhibitory effects against common fungal strains. The minimum inhibitory concentration (MIC) values were determined, showing effective antifungal activity comparable to established antifungal agents.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with IC50 values indicating its potential as a therapeutic agent in neurodegenerative diseases.

Interaction Studies

Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological macromolecules. These studies suggest that the compound may effectively bind to active sites of enzymes involved in metabolic pathways, enhancing its pharmacological profile.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-chloracetamideContains a chloro group and an amideSimpler structure; lacks the chiral center
N-(1-hydroxybutan-2-yl)acetamideSimilar acetamide structureDifferent hydrocarbon chain length
N-(1-hydroxypentan-3-yl)acetamideHydroxyl group on a longer carbon chainLonger carbon chain compared to 3-methylpentan
4-chloro-N-(1-hydroxybutan-2-yl)acetamideChloro substitution at a different positionPotentially different biological activity

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